molecular formula C28H31N3O5 B15098381 ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate

ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15098381
M. Wt: 489.6 g/mol
InChI Key: OGJOPQRBZBDSQH-UHFFFAOYSA-N
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Description

The compound ethyl 1-benzyl-5-(3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy)-2-methyl-1H-indole-3-carboxylate is a structurally complex molecule featuring:

  • A 1H-indole core substituted at positions 1 (benzyl), 2 (methyl), and 5 (a 3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-2-hydroxypropoxy group).
  • An ethyl carboxylate ester at position 2.
  • A pyrimidine ring (4,6-dimethyl-2-oxo) linked via a 2-hydroxypropoxy chain.

This hybrid structure combines indole and pyrimidine moieties, which are independently associated with diverse biological activities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties .

Properties

Molecular Formula

C28H31N3O5

Molecular Weight

489.6 g/mol

IUPAC Name

ethyl 1-benzyl-5-[3-(4,6-dimethyl-2-oxopyrimidin-1-yl)-2-hydroxypropoxy]-2-methylindole-3-carboxylate

InChI

InChI=1S/C28H31N3O5/c1-5-35-27(33)26-20(4)31(15-21-9-7-6-8-10-21)25-12-11-23(14-24(25)26)36-17-22(32)16-30-19(3)13-18(2)29-28(30)34/h6-14,22,32H,5,15-17H2,1-4H3

InChI Key

OGJOPQRBZBDSQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=CC(=NC3=O)C)C)O)CC4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1-Benzyl-5-[3-(4,6-dimethyl-2-oxo-2H-pyrimidin-1-yl)-2-hydroxy-propoxy]-2-methyl-1H-indole-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. The pyrimidinyl moiety contributes to its ability to interact with nucleic acids and proteins, potentially inhibiting viral replication and cancer cell proliferation . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of Indole Derivatives

Compound Name Core Structure Substituents Key Differences Biological Activities Reference
Ethyl 5-(benzoyloxy)-2-methyl-1-(2-methylphenyl)-1H-indole-3-carboxylate Indole - 5-(benzoyloxy)
- 1-(2-methylphenyl)
Lacks pyrimidine moiety; benzoyloxy vs. hydroxypropoxy linker Antiviral, enzyme inhibition
Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate Indole - 6-bromo
- 5-hydroxy
No benzyl or pyrimidine groups; bromo substituent enhances anti-hepatic activity Anti-hepatic activity
Ethyl 2-methylindole-3-carboxylate Indole - 2-methyl Simplified structure with no substitutions at positions 1 or 5 Precursor for indole derivative synthesis

Key Observations :

  • The 2-hydroxypropoxy-pyrimidine chain introduces hydrogen-bonding capability, which may improve target binding specificity relative to halogenated or benzoylated indoles .

Pyrimidine-Containing Analogues

Compound Name Core Structure Substituents Key Differences Biological Activities Reference
Ethyl 4-(4-isopropylphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Tetrahydropyrimidine - 4-isopropylphenyl
- 1,6-dimethyl
Saturated pyrimidine ring; lacks indole moiety Not explicitly stated (structural focus)
6-Benzoyl-3-ethyl-2-methoxy-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one Pyrrolo-pyrimidine - Benzoyl
- 2-methoxy
Fused pyrrole-pyrimidine system; no indole or hydroxypropoxy group Anticancer potential (via kinase inhibition)
Benzyl 4-(2-(benzyloxy)naphthalen-1-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine - Naphthalene moiety
- Benzyl ester
Naphthalene instead of indole; thioxo group enhances redox activity Antifungal, antibacterial

Key Observations :

  • The 2-hydroxypropoxy linker provides conformational flexibility, enabling optimal interactions with biological targets compared to rigid naphthalene or benzyloxy substituents .

Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogues
Ethyl carboxylate Enhances solubility and bioavailability Replacing ethyl with benzyl (e.g., in ) reduces solubility but increases lipophilicity.
Benzyl group at position 1 Modulates steric bulk and aromatic interactions Methyl or isopropyl groups (e.g., in ) alter binding pocket compatibility.
4,6-Dimethyl-2-oxopyrimidine Stabilizes the pyrimidine ring via electron-donating methyl groups Thioxo or methoxy substitutions (e.g., in ) modify electronic properties and reactivity.

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